4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Overview
Description
“4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol” is a chemical compound with a molecular formula of C11H9NOS2 . It is related to the compound “4-(1,3-benzothiazol-2-yl)butanoic acid” which has a molecular formula of C11 H11 N O2 S .
Synthesis Analysis
A series of compounds similar to “this compound”, specifically 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide, were designed and synthesized for anticonvulsant activity and neurotoxicity . Another compound, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .Chemical Reactions Analysis
The compound 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one, which is structurally similar to “this compound”, reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .Scientific Research Applications
Chemoenzymatic Synthesis
A study by Borowiecki, Fabisiak, and Ochal (2013) explored the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol. This process involved testing various lipase preparations as biocatalysts in the kinetic resolution of the target compound. The study revealed the superiority of the lipase-mediated hydrolysis approach over transesterification reactions, highlighting the compound's potential antifungal activity against pathogenic fungi (Borowiecki, Fabisiak, & Ochal, 2013).
Precursor for β-Blocker Drugs
Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, which showed potential as a precursor for β-blocker drugs. This research demonstrated the compound's utility in synthesizing various molecules, including β-aminoalcohols, which have potential β-blocker activity (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Antibacterial and Antifungal Properties
Chakraborty et al. (2014) synthesized a number of benzothiazole-2-ylsulfanyl derivatives and evaluated them for antibacterial and antifungal properties. The compounds demonstrated appreciable activity against various pathogens, indicating the chemical's potential in antimicrobial applications (Chakraborty, Sharma, Bala, & Mishra, 2014).
Anticonvulsant Evaluation
Kumar et al. (2011) studied the anticonvulsant activity of benzothiazol-2-ylsulfanyl derivatives. Their research found that certain compounds showed significant protection in mice, suggesting the potential of these derivatives in treating convulsions (Kumar, Shrivastava, Pandeya, Tripathi, & Stables, 2011).
Synthesis of Oxadiazole Derivatives for Anti-Diabetic Evaluation
Vijayan, Pt, and Pn (2021) synthesized and evaluated benzothiazole substituted oxadiazole derivatives for anti-diabetic properties. Their study revealed significant anti-diabetic properties, indicating the compound's potential in developing new anti-diabetic medications (Vijayan, Pt, & Pn, 2021).
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQXUOEYIWAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.